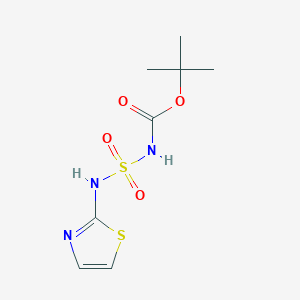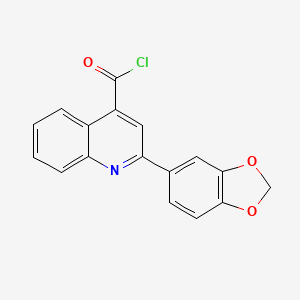
2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride
Descripción general
Descripción
“2-(1,3-Benzodioxol-5-YL)quinoline-4-carbonyl chloride” is a biochemical used for proteomics research . Its molecular formula is C17H10ClNO3 .
Physical And Chemical Properties Analysis
The molecular weight of this compound is 311.72 . Other physical and chemical properties were not available in the search results.Aplicaciones Científicas De Investigación
Anticancer Agent Development
This compound has been utilized in the design and synthesis of molecules with potential anticancer properties. Researchers have created a series of indoles bearing the 1-benzo[1,3]dioxol-5-yl moiety, which have shown activity against various cancer cell lines, such as prostate, pancreatic, and acute lymphoblastic leukemia . These compounds may serve as templates for further optimization to develop more active analogs and understand the structure–activity relationships of indole anticancer molecules.
COX Inhibition for Anti-inflammatory Drugs
Benzodioxole derivatives, which include the 1,3-benzodioxol moiety, have been investigated as COX inhibitors and cytotoxic agents . These compounds are part of non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase enzymes, COX1 and COX2, and are used for treating diseases like arthritis and rheumatism.
Neurotransmitter Reuptake Inhibition
In vitro studies have shown that related compounds, such as eutylone, which contain the benzodioxol group, bind to dopamine, serotonin, and norepinephrine transporters and inhibit the reuptake of these monoamine neurotransmitters . This suggests potential applications in the study of monoaminergic systems and related disorders.
Crystallography and Structural Analysis
The benzodioxol moiety is often present in compounds used for crystallographic studies to determine the structure of biological molecules. These studies can provide insights into the molecular interactions and stability of various substances .
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-17(20)12-8-14(19-13-4-2-1-3-11(12)13)10-5-6-15-16(7-10)22-9-21-15/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHYWUOYLFJJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2,4-dioxo-1,3,7-triazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372725.png)
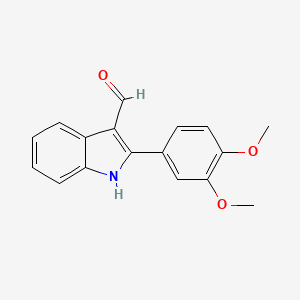
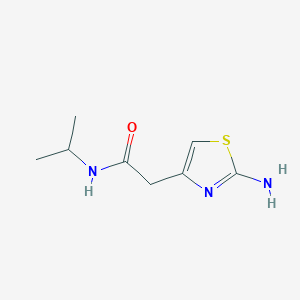
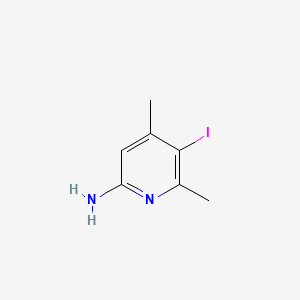




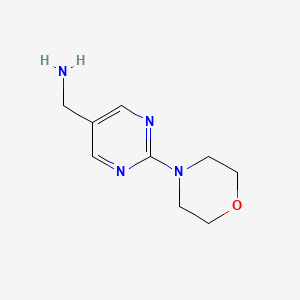

![Tert-butyl 1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1372740.png)


